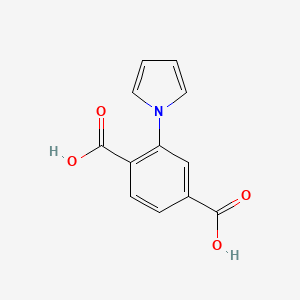

2-(1H-pyrrol-1-yl)terephthalic acid

描述

Contextualization within Substituted Terephthalic Acid Ligand Chemistry

Substituted terephthalic acids are a cornerstone of coordination chemistry, serving as ligands for the creation of a vast array of metal-organic frameworks and coordination polymers. mdpi.comresearchgate.net The parent compound, terephthalic acid, is a widely used linker in the synthesis of prominent MOFs. acs.orgnih.gov The strategic functionalization of the terephthalic acid core allows for the fine-tuning of the resulting material's properties, such as pore size, stability, and catalytic activity. acs.org

Theoretical Frameworks for Aromatic Carboxylic Acid-Based Ligands

Aromatic carboxylic acids, including 2-(1H-pyrrol-1-yl)terephthalic acid, are a versatile class of ligands in coordination chemistry. numberanalytics.com The carboxyl groups can deprotonate to form carboxylates, which can coordinate to metal ions in various modes, such as monodentate, bidentate bridging, and chelating. This versatility in coordination allows for the formation of diverse and complex structures. mdpi.comresearchgate.net

Furthermore, the aromatic backbone of these ligands provides a rigid scaffold that can direct the assembly of ordered, porous materials. mdpi.com The presence of the carboxyl groups also allows for the formation of strong hydrogen bonds, which can play a crucial role in the stability and a guest-responsive nature of the resulting supramolecular architectures. numberanalytics.com The electronic properties of the aromatic ring and any substituents can also be tuned to influence the photophysical or catalytic properties of the final material. acs.org

Overview of Pyrrole (B145914) Moieties in Organic and Supramolecular Scaffolds

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a key structural component in a vast array of natural products and synthetic materials. biolmolchem.comresearchgate.net Its presence in a molecule can significantly influence its biological activity and material properties. rsc.orgnih.gov Pyrrole and its derivatives are known to be valuable building blocks in organic synthesis and are increasingly utilized in the development of materials with applications in electronics and medicine. researchgate.netnih.gov

In the context of supramolecular chemistry, the pyrrole moiety can act as a hydrogen bond donor and can participate in π-π stacking interactions, both of which are important non-covalent interactions for the self-assembly of complex architectures. The incorporation of a pyrrole ring into a ligand like this compound can therefore direct the formation of specific supramolecular structures and introduce new functionalities into the resulting materials.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-pyrrol-1-ylterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c14-11(15)8-3-4-9(12(16)17)10(7-8)13-5-1-2-6-13/h1-7H,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZZEAZJBAQLLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=CC(=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040713-41-4 | |

| Record name | 2-(1H-pyrrol-1-yl)benzene-1,4-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 1h Pyrrol 1 Yl Terephthalic Acid

Strategies for Pyrrole (B145914) Introduction onto Terephthalic Acid Scaffolds

The core of synthesizing 2-(1H-pyrrol-1-yl)terephthalic acid lies in the N-arylation of pyrrole with a suitable terephthalic acid derivative. The two most prominent and effective strategies for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation. Both methods achieve the desired C-N bond formation but operate under different catalytic systems and conditions.

A plausible and commonly employed synthetic route commences with a commercially available or readily synthesized starting material, dimethyl 2-bromoterephthalate. This intermediate provides a reactive site (the bromo group) for the crucial N-arylation step. Following the successful coupling of the pyrrole ring, the resulting diester, dimethyl 2-(1H-pyrrol-1-yl)terephthalate, undergoes hydrolysis to yield the final diacid product.

Buchwald-Hartwig Amination:

This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for its high efficiency and broad substrate scope. organic-chemistry.org The general mechanism involves the oxidative addition of the aryl halide (dimethyl 2-bromoterephthalate) to a Pd(0) complex, followed by coordination of the pyrrole anion, and subsequent reductive elimination to form the N-arylpyrrole and regenerate the Pd(0) catalyst. organic-chemistry.org The choice of phosphine (B1218219) ligand is critical to the success of the reaction, with bulky, electron-rich ligands generally providing the best results. researchgate.netrug.nl

Ullmann Condensation:

A classical method for N-arylation, the Ullmann condensation typically employs a copper catalyst. acs.org Traditional Ullmann conditions often require harsh reaction temperatures. However, the development of ligand-assisted protocols has allowed for milder and more efficient transformations. acs.orgresearchgate.net In the context of synthesizing this compound, a copper(I) salt, often in the presence of a diamine ligand, would catalyze the reaction between pyrrole and dimethyl 2-bromoterephthalate. acs.org

Optimization of Reaction Pathways and Conditions

The successful synthesis of this compound is highly dependent on the careful optimization of several reaction parameters for both the N-arylation and hydrolysis steps.

N-Arylation Step (Buchwald-Hartwig and Ullmann):

| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation | Rationale and Key Considerations |

| Catalyst | Palladium(0) precursors like Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands (e.g., XPhos, SPhos). rsc.org | Copper(I) salts such as CuI or CuBr, often with a ligand. acs.orgresearchgate.net | The choice of metal and ligand system is crucial for catalytic activity and functional group tolerance. |

| Ligand | Bulky, electron-rich phosphines (e.g., biarylphosphines) are commonly used to promote reductive elimination. researchgate.netrug.nl | Diamines (e.g., N,N'-dimethylethylenediamine) or phenanthroline derivatives can accelerate the reaction. acs.org | The ligand stabilizes the metal center and facilitates key steps in the catalytic cycle. |

| Base | Strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or Cs₂CO₃ are typically required to deprotonate the pyrrole. rsc.org | K₂CO₃ or Cs₂CO₃ are common choices. acs.org | The base is essential for generating the nucleophilic pyrrole anion. |

| Solvent | Anhydrous, aprotic solvents such as toluene, dioxane, or DMF are generally used. rsc.org | Polar aprotic solvents like DMF or DMSO are often employed. acs.org | The solvent must be able to dissolve the reactants and not interfere with the catalytic cycle. |

| Temperature | Reactions are often run at elevated temperatures, typically between 80-120 °C. rsc.org | While classic Ullmann reactions require very high temperatures, modern methods can proceed at lower temperatures (100-150 °C). acs.org | Higher temperatures are often necessary to overcome the activation energy of the C-N bond formation. |

Hydrolysis Step:

The final step in the synthesis is the hydrolysis of the diester, dimethyl 2-(1H-pyrrol-1-yl)terephthalate, to the desired diacid. This is typically achieved through saponification using a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in a mixture of water and an organic solvent like methanol (B129727) or ethanol (B145695) to ensure solubility. Subsequent acidification with a strong acid, such as hydrochloric acid, precipitates the final product, this compound. The progress of the hydrolysis can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Characterization of Synthetic Intermediates and Final Product Purity

Thorough characterization of the key intermediate, dimethyl 2-(1H-pyrrol-1-yl)terephthalate, and the final product, this compound, is essential to confirm their identity and purity. A combination of spectroscopic techniques is employed for this purpose.

Dimethyl 2-(1H-pyrrol-1-yl)terephthalate (Intermediate):

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the pyrrole ring, the aromatic protons of the terephthalate (B1205515) ring, and the methyl protons of the two ester groups. The integration of these signals should match the number of protons in each environment. |

| ¹³C NMR | Resonances for the carbons of the pyrrole ring, the aromatic carbons of the terephthalate ring, the carbonyl carbons of the ester groups, and the methyl carbons of the ester groups. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound (C₁₄H₁₃NO₄, MW: 259.26 g/mol ). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O stretching of the ester groups (around 1720 cm⁻¹), C-N stretching, and C-H stretching of the aromatic and pyrrole rings. |

This compound (Final Product):

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Disappearance of the methyl ester proton signals and the appearance of a broad signal for the carboxylic acid protons. The pyrrole and aromatic proton signals will also be present, potentially with slight shifts compared to the ester intermediate. |

| ¹³C NMR | A downfield shift of the carbonyl carbons, characteristic of carboxylic acids compared to esters. The methyl carbon signals from the ester will be absent. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₉NO₄, MW: 231.21 g/mol ). cymitquimica.com |

| Infrared (IR) Spectroscopy | A broad O-H stretching band for the carboxylic acid groups (typically in the range of 2500-3300 cm⁻¹) and a C=O stretching band for the carboxylic acid carbonyls (around 1700 cm⁻¹). |

| Purity Analysis | Melting point determination and elemental analysis can provide further confirmation of the product's purity. |

Advanced Synthetic Techniques and Methodological Innovations

The field of C-N cross-coupling is continually evolving, with new techniques and methodologies being developed to improve efficiency, sustainability, and substrate scope. These advancements are directly applicable to the synthesis of this compound.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate both Buchwald-Hartwig and Ullmann reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles. This is attributed to the efficient and rapid heating of the reaction mixture.

Continuous Flow Chemistry: Performing the N-arylation reaction in a continuous flow reactor offers several advantages over traditional batch processing, including improved heat and mass transfer, better reaction control, enhanced safety, and the potential for automated synthesis and scale-up.

Development of Novel Catalysts and Ligands: Research continues to focus on the design of more active and robust catalysts. For Buchwald-Hartwig amination, this includes the development of new generations of phosphine ligands with enhanced steric bulk and electron-donating properties, which can catalyze reactions at lower temperatures and with lower catalyst loadings. researchgate.net For Ullmann-type reactions, the exploration of new ligand systems and the use of nano-copper catalysts are areas of active investigation to improve reaction conditions and expand the substrate scope. researchgate.net

Greener Reaction Media: Efforts are being made to replace traditional organic solvents with more environmentally benign alternatives. This includes the use of water, ionic liquids, or deep eutectic solvents as the reaction medium for C-N coupling reactions.

These advanced techniques and ongoing innovations hold the promise of making the synthesis of this compound and related N-aryl compounds more efficient, cost-effective, and environmentally sustainable.

Coordination Chemistry and Ligand Metal Interactions of 2 1h Pyrrol 1 Yl Terephthalic Acid

Investigation of Coordination Modes and Geometries

A systematic investigation into the coordination of 2-(1H-pyrrol-1-yl)terephthalic acid with various metal ions would be the first step in characterizing its behavior as a ligand. This would involve the synthesis of metal complexes under different conditions (e.g., varying solvents, temperatures, and pH levels) and their subsequent structural characterization, primarily through single-crystal X-ray diffraction.

Such studies would reveal the preferred coordination modes of the ligand. For instance, do the carboxylate groups coordinate in a monodentate, bidentate chelating, or bidentate bridging fashion? Does the ligand bridge multiple metal centers to form one-, two-, or three-dimensional networks? The resulting coordination geometries around the metal centers (e.g., octahedral, tetrahedral, square planar) would also be a critical aspect of this investigation.

Role of the Pyrrole (B145914) Nitrogen in Metal Chelation

A key question in the coordination chemistry of this compound is the potential involvement of the pyrrole nitrogen atom in metal chelation. The lone pair of electrons on the nitrogen atom could, in principle, coordinate to a metal center. However, the aromaticity of the pyrrole ring means that these electrons are partially delocalized, which can reduce the basicity and coordinating ability of the nitrogen.

Determining whether the pyrrole nitrogen participates in coordination is crucial. If it does, it could lead to the formation of five- or six-membered chelate rings, which would significantly impact the stability and structure of the resulting metal complexes. Spectroscopic techniques, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, in conjunction with X-ray crystallography, would be essential in elucidating the role of the pyrrole nitrogen.

Stereochemical Outcomes in Metal Complex Formation

The formation of metal complexes with this compound could lead to various stereochemical outcomes. The non-symmetrical nature of the ligand could result in the formation of different isomers (e.g., cis/trans isomers in an octahedral complex). Furthermore, the assembly of multiple ligands and metal ions could lead to the formation of chiral structures.

The study of the stereochemistry of these potential complexes would involve the use of chiroptical techniques, such as circular dichroism (CD) spectroscopy, to identify and characterize any chiral species. Understanding the factors that control the stereochemical outcome of these reactions would be a significant area of research.

Theoretical and Computational Chemistry Studies of 2 1h Pyrrol 1 Yl Terephthalic Acid Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 2-(1H-pyrrol-1-yl)terephthalic acid, DFT calculations can elucidate its structural and electronic features, which are crucial for understanding its reactivity and coordination behavior.

DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry of the ligand. These calculations help in determining key bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's reactivity. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability. rsc.orgresearchgate.netresearchgate.net

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be derived from the HOMO and LUMO energies. worldscientific.comnih.govscielo.org.mx These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a lower chemical hardness suggests a higher reactivity.

The molecular electrostatic potential (MEP) surface is another valuable output of DFT calculations. It maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich and electron-poor regions of the molecule. For this compound, the MEP would likely show negative potential around the carboxylic acid oxygen atoms, indicating these as the primary sites for electrophilic attack and coordination with metal ions.

| Parameter | Value |

|---|---|

| EHOMO (eV) | -6.25 |

| ELUMO (eV) | -2.10 |

| HOMO-LUMO Gap (ΔE) (eV) | 4.15 |

| Ionization Potential (I) (eV) | 6.25 |

| Electron Affinity (A) (eV) | 2.10 |

| Electronegativity (χ) (eV) | 4.175 |

| Chemical Hardness (η) (eV) | 2.075 |

| Global Electrophilicity Index (ω) (eV) | 4.20 |

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

The conformational flexibility of this compound, particularly the rotation around the C-C bond connecting the phenyl and pyrrole (B145914) rings, is a critical factor in determining the geometry of the resulting metal complexes and MOFs. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful tools to explore the conformational landscape of such molecules.

MM methods employ classical force fields to calculate the potential energy of a molecule as a function of its geometry. By systematically rotating the dihedral angle between the pyrrole and terephthalate (B1205515) rings, a potential energy surface can be generated. This allows for the identification of the most stable conformers (energy minima) and the rotational energy barriers between them. tandfonline.comic.ac.uk For this compound, steric hindrance between the ortho-hydrogen of the phenyl ring and the hydrogens of the pyrrole ring would likely lead to a non-planar ground state conformation, similar to what is observed in biphenyl systems. researchgate.netbeilstein-journals.org

MD simulations provide a dynamic picture of the molecule's behavior over time, taking into account temperature and solvent effects. arxiv.orgresearchgate.netacs.org By simulating the molecule in a solvent box (e.g., water or DMF), one can observe the accessible conformations and the transitions between them at a given temperature. These simulations can reveal the influence of the solvent on the conformational preferences of the ligand, which is crucial for understanding its behavior in solution during synthesis.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | 5.8 | Eclipsed (Planar) - Transition State |

| 45 | 0.0 | Twisted - Global Minimum |

| 90 | 2.1 | Perpendicular - Local Minimum/Transition State |

| 135 | 0.0 | Twisted - Global Minimum |

| 180 | 5.8 | Eclipsed (Planar) - Transition State |

Computational Approaches to Metal-Ligand Binding Energies

A key application of this compound is as a ligand for the formation of coordination compounds. Computational chemistry can predict the strength and nature of the interaction between the ligand and various metal ions. DFT calculations are particularly well-suited for determining metal-ligand binding energies. researchgate.netmdpi.com

The binding energy (ΔE_bind) can be calculated as the difference between the total energy of the metal-ligand complex and the sum of the energies of the isolated metal ion and the ligand. A more negative binding energy indicates a more stable complex. These calculations can be performed for different coordination modes (e.g., monodentate, bidentate chelating, or bridging) to determine the most favorable binding configuration.

Studies on similar carboxylate ligands have shown that the deprotonation of the carboxylic acid groups significantly enhances their binding affinity to metal ions. gatech.edu The electronic nature of the pyrrole substituent can also influence the binding strength by modifying the electron density on the carboxylate groups. These calculations can be extended to various metal ions, including transition metals and lanthanides, to predict the selectivity of the ligand. nih.govmdpi.comrsc.orgrsc.org

| Metal Ion | Coordination Mode | Binding Energy (kcal/mol) |

|---|---|---|

| Cu(II) | Bidentate | -125.5 |

| Zn(II) | Bidentate | -110.2 |

| Co(II) | Bidentate | -118.9 |

| Eu(III) | Bidentate | -155.7 |

| Tb(III) | Bidentate | -158.3 |

Predictive Modeling of MOF/CP Formation and Stability

Computational methods are increasingly used to guide the synthesis of new MOFs and coordination polymers (CPs) by predicting their potential structures and stabilities. cambridge.orgmdpi.comnih.gov For this compound, computational screening can be employed to identify promising metal ions and synthesis conditions for the formation of novel porous materials.

High-throughput computational screening involves generating a large number of hypothetical MOF structures from a given ligand and a set of metal nodes with different coordination geometries. nih.govchemrxiv.orgacs.org The stability of these hypothetical structures can then be assessed using DFT calculations or molecular mechanics. rsc.orgresearchgate.net Factors such as the cohesive energy, pore size, and surface area can be calculated to identify the most promising candidates for experimental synthesis.

Furthermore, machine learning models are being developed to predict the outcome of MOF syntheses based on databases of known successful and unsuccessful reactions. gatech.edu By featurizing the properties of this compound (e.g., its size, shape, and electronic properties) and the chosen metal salt and solvent, it may be possible to predict the likelihood of forming a crystalline MOF under specific conditions. These predictive models can significantly accelerate the discovery of new materials by prioritizing experiments that are most likely to succeed.

| Property | Predicted Value |

|---|---|

| Topology | pcu |

| Density (g/cm³) | 0.85 |

| Pore Limiting Diameter (Å) | 8.2 |

| Largest Cavity Diameter (Å) | 12.5 |

| Accessible Surface Area (m²/g) | 1850 |

| Formation Energy (kJ/mol per atom) | -0.25 |

Supramolecular Assembly and Non Covalent Interactions Involving 2 1h Pyrrol 1 Yl Terephthalic Acid

Hydrogen Bonding Networks and Directionality

In the absence of experimental data for 2-(1H-pyrrol-1-yl)terephthalic acid, we can hypothesize potential hydrogen bonding motifs based on related structures. Carboxylic acids are well-known to form strong, directional hydrogen bonds, often leading to the formation of dimers, chains, or more complex networks. For terephthalic acid itself, the carboxylic acid groups typically engage in head-to-tail hydrogen bonding, forming linear chains.

The introduction of the 1H-pyrrol-1-yl group at the 2-position could significantly influence this typical hydrogen bonding pattern. The nitrogen atom within the pyrrole (B145914) ring is generally a poor hydrogen bond acceptor due to the delocalization of its lone pair of electrons within the aromatic system. However, the C-H bonds of the pyrrole ring could potentially act as weak hydrogen bond donors. The primary hydrogen bonding interactions would still be expected to occur between the carboxylic acid groups. The steric bulk and electronic nature of the pyrrole substituent would likely modulate the geometry and directionality of these interactions, possibly leading to novel network topologies compared to unsubstituted terephthalic acid.

π-π Stacking and Aromatic Interactions

The planar aromatic rings of the benzene and pyrrole moieties in this compound are prime candidates for engaging in π-π stacking interactions. These non-covalent interactions, arising from the electrostatic and dispersion forces between the electron clouds of aromatic systems, are crucial in stabilizing crystal structures.

The relative orientation of the pyrrole and benzene rings, which would be fixed in the solid state, would dictate the nature and strength of these interactions. Depending on the crystal packing, one could anticipate various stacking arrangements, such as face-to-face or offset stacking. The interplay between the hydrogen bonding networks and these weaker, but significant, π-π stacking interactions would ultimately determine the final three-dimensional supramolecular architecture.

Crystal Engineering and Cocrystal Formation Methodologies

Crystal engineering aims to design and synthesize novel solid-state structures with desired properties by understanding and controlling intermolecular interactions. For this compound, its bifunctional nature—possessing both hydrogen bond donating (carboxylic acids) and aromatic (benzene and pyrrole) groups—makes it an interesting target for crystal engineering studies.

One powerful technique in crystal engineering is the formation of cocrystals, where the target molecule is co-crystallized with another molecule (a coformer) to create a new crystalline phase with modified properties. Given the lack of a known crystal structure for the pure compound, exploring its cocrystallization with various coformers could be a viable strategy to obtain crystalline materials suitable for X-ray diffraction analysis. Potential coformers could include molecules with complementary hydrogen bonding sites, such as pyridines or amides, which could interact with the carboxylic acid groups.

Methodologies for attempting to form cocrystals would include:

Solution Crystallization: Dissolving both the target compound and the coformer in a suitable solvent and allowing for slow evaporation.

Grinding: Mechanically mixing the solid components to induce a solid-state reaction.

Slurry Crystallization: Stirring a suspension of the components in a small amount of solvent.

Self-Assembly Strategies in Solution and Solid State

The principles that govern the formation of ordered structures from individual molecules are central to the concept of self-assembly. For this compound, self-assembly processes would be driven by the combination of hydrogen bonding and π-π stacking interactions.

In solution, the molecules might form smaller, ordered aggregates depending on the solvent and concentration. In the solid state, these interactions would lead to the formation of a long-range ordered crystal lattice. The specific self-assembly pathway would be highly dependent on factors such as the choice of solvent, temperature, and the presence of any templating surfaces.

Without experimental data, a detailed description of the self-assembly strategies for this specific compound remains speculative. However, the foundational principles of supramolecular chemistry provide a strong framework for predicting the types of interactions and resulting structures that might be observed. Future experimental work, particularly the determination of its crystal structure, is essential to unlock a deeper understanding of the rich supramolecular chemistry of this compound.

Catalytic Applications of 2 1h Pyrrol 1 Yl Terephthalic Acid Based Materials

Heterogeneous Catalysis: Design of Active Sites within MOFs/CPs

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) built with 2-(1H-pyrrol-1-yl)terephthalic acid as a ligand offer a promising avenue for creating highly active and selective heterogeneous catalysts. The terephthalic acid component provides a well-defined, rigid scaffold that can be used to construct porous materials with high surface areas. The pyrrole (B145914) unit, pointing into the pores of the MOF, serves as a versatile anchor for the immobilization of catalytic species.

One of the key strategies in designing active sites within these frameworks is post-synthetic modification (PSM) . The pyrrole nitrogen can be readily functionalized with various organic and organometallic groups, allowing for the precise installation of catalytic centers. For instance, metalation of the pyrrole ring or its derivatives can introduce single-atom catalysts for a range of organic transformations.

Recent research on MOFs with functionalized terephthalic acid analogues has demonstrated their potential in various catalytic applications. For example, Zr-based MOFs derived from 2-aminoterephthalic acid have been functionalized with Cu(OAc)₂ to create efficient heterogeneous catalysts for the synthesis of biologically active compounds like pyrazolo[3,4-b]pyridine derivatives nih.gov. This approach highlights the potential for designing multifunctional catalysts where the framework itself contributes to the catalytic process.

The inherent porosity and high surface area of these materials are particularly advantageous for catalytic applications, facilitating reactant access to the active sites and product egress nih.gov. The crystalline nature of MOFs also allows for detailed structural characterization, enabling a deeper understanding of structure-activity relationships.

Below is a table summarizing the catalytic performance of representative MOFs and CPs based on functionalized dicarboxylate ligands in various reactions, illustrating the potential of such systems.

| Catalyst System | Ligand | Metal Center | Reaction | Key Findings |

| Cu(II)-functionalized DMOF | 2-aminoterephthalic acid, DABCO | Zr, Cu | Synthesis of pyrazolo[3,4-b]pyridine | High efficiency, reusable catalyst, green chemistry principles nih.gov |

| Zn(II) and Cu(II) CPs | Terephthalic acid | Zn, Cu | Photocatalytic degradation of methyl orange | Excellent photocatalytic activity, enhanced by H₂O₂ researchgate.net |

| Zn(II)-based CPs | Terephthalic acid, 4,4'-bipyridine, 8-hydroxyquinoline | Zn | Photocatalytic degradation of ibuprofen | Good photocatalytic properties due to high surface area nih.gov |

Homogeneous Catalysis: Development of Soluble Metal Complexes

In the realm of homogeneous catalysis, this compound can act as a versatile ligand for the synthesis of soluble metal complexes. The coordination of the carboxylate groups and the pyrrole nitrogen to a metal center can lead to the formation of well-defined, catalytically active species. The electronic properties and steric hindrance around the metal center can be fine-tuned by modifying the substituents on the pyrrole ring or the terephthalate (B1205515) backbone.

Pyrrole-based pincer ligands, which share structural similarities with the coordination environment that could be created by this compound, have been extensively studied in homogeneous catalysis. These ligands are known to stabilize various transition metal oxidation states and create a specific coordination sphere that can promote challenging catalytic transformations. For example, iron complexes featuring pyrrole-based pincer ligands have been shown to be active in hydrofunctionalization reactions, such as alkyne dimerization and hydrosilylation utsa.eduacs.org.

The development of soluble metal complexes with this compound could lead to catalysts for a variety of organic reactions, including cross-coupling reactions, hydrogenations, and oxidations. The ability to perform catalysis in the homogeneous phase allows for milder reaction conditions and often leads to higher activity and selectivity compared to heterogeneous systems.

The following table presents examples of homogeneous catalytic systems based on pyrrole-containing ligands, showcasing their potential in different transformations.

| Catalyst | Ligand Type | Metal Center | Reaction | Key Performance Metrics |

| [FeR(CyPNP)] | Pyrrole-based pincer | Fe | Alkyne dimerization | Active species features an Fe-heteroatom bond utsa.edu |

| [FeSiR₃(CyPNP)] | Pyrrole-based pincer | Fe | Carbonyl hydrosilylation | Proceeds through a modified Chalk-Harrod mechanism utsa.edu |

| Ir-PNP pincer catalyst | Pyrrole-based pincer | Ir | Dehydrogenative condensation | Synthesis of substituted pyrroles mdpi.com |

Mechanistic Investigations of Catalytic Pathways

Understanding the mechanistic pathways of catalytic reactions is crucial for the rational design of more efficient catalysts. For materials based on this compound, mechanistic investigations would likely focus on the cooperative role of the metal center and the ligand in activating substrates and facilitating bond-forming and bond-breaking steps.

In the context of heterogeneous catalysis with MOFs, mechanistic studies would involve identifying the nature of the active sites, whether they are the metal nodes of the framework, the functionalized pyrrole ligands, or a combination of both. Techniques such as in-situ spectroscopy and computational modeling can provide valuable insights into the reaction intermediates and transition states. For instance, studies on the photocatalytic degradation of pollutants using terephthalic acid-based coordination polymers have elucidated the role of the metal center and the ligand in generating reactive oxygen species researchgate.netnih.gov.

In homogeneous catalysis, mechanistic studies of reactions catalyzed by metal complexes of this compound would likely draw parallels with the well-studied mechanisms of pincer complexes. Metal-ligand cooperation, where the ligand actively participates in the catalytic cycle, is a common theme in the chemistry of pincer complexes. For example, the dearomatization and rearomatization of the pyrrole ring in a pincer ligand can facilitate the activation of small molecules like H₂ mdpi.com.

Kinetic investigations of carbonyl hydrosilylation catalyzed by iron complexes with pyrrole-based pincer ligands have revealed complex equilibria that control the rate-limiting step, highlighting the intricate nature of these catalytic systems utsa.edu.

Regio- and Stereoselective Catalysis with this compound Ligands

The development of catalysts that can control the regio- and stereoselectivity of chemical reactions is a major goal in synthetic chemistry. The rigid and tunable structure of ligands derived from this compound makes them promising candidates for asymmetric catalysis.

By introducing chiral centers into the ligand structure, for example, by functionalizing the pyrrole ring with a chiral auxiliary, it is possible to create a chiral environment around the metal center. This chiral pocket can then direct the approach of the substrate, leading to the preferential formation of one enantiomer or diastereomer of the product.

Palladium complexes of chiral [N,N]-donor ligands containing a pyrrole ring have been successfully used in the Mizoroki-Heck coupling reaction, achieving high yields and regioselectivity in the synthesis of styrene derivatives researchgate.net. This demonstrates the potential of pyrrole-based ligands in controlling the selectivity of catalytic reactions.

Furthermore, cobalt-catalyzed hydrosilylation of 1,3-diynes has been shown to proceed with high regio- and stereoselectivity when using specific tridentate NNN-ligands, leading to the formation of diverse 1,3-enynylsilanes rsc.org. This highlights the importance of ligand design in controlling the outcome of catalytic transformations.

The table below summarizes examples of regio- and stereoselective reactions catalyzed by metal complexes with nitrogen-containing ligands, indicating the potential for this compound-based systems.

| Catalyst System | Ligand Type | Metal Center | Reaction | Selectivity |

| Palladium complexes | [N,N]-donor pyrrole ligands | Pd | Mizoroki-Heck coupling | High regioselectivity for styrene derivatives researchgate.net |

| Cp*Co(CH₃CN)₃₂ | - | Co | Hydropyrrolation of alkynes | Site-, regio-, syn-, and monoselective |

| NNN-cobalt complex | Tridentate NNN-ligand | Co | Hydrosilylation of 1,3-diynes | Regio- and stereoselective rsc.org |

Future Research Directions and Interdisciplinary Prospects for 2 1h Pyrrol 1 Yl Terephthalic Acid

Integration into Advanced Functional Materials Research

The pyrrole (B145914) moiety in 2-(1H-pyrrol-1-yl)terephthalic acid can be exploited to introduce specific functionalities into the pores of MOFs. This could lead to materials with enhanced performance in areas such as:

Gas Storage and Separation: The pyrrole ring could be modified to create specific binding sites for gases like carbon dioxide or hydrogen, improving storage capacity and selectivity.

Catalysis: The nitrogen atom in the pyrrole ring could act as a catalytic site or be further functionalized to anchor catalytic species.

Sensing: The electronic properties of the pyrrole ring could be sensitive to the presence of certain molecules, enabling the development of chemical sensors.

Furthermore, the incorporation of this functionalized terephthalic acid into polymers could lead to the development of novel polyesters and polyamides with unique thermal, mechanical, and conductive properties. Polyesters derived from functionalized terephthalic acid are being explored for their potential as absorbable polymers in biomedical applications.

Table 1: Potential Applications in Advanced Functional Materials

| Application Area | Potential Role of this compound |

| Metal-Organic Frameworks (MOFs) | Organic linker for gas storage, catalysis, and sensing. |

| Conductive Polymers | Monomer for polymers with tailored electronic properties. |

| Biomedical Polymers | Building block for creating biodegradable and biocompatible materials. |

Exploration of Novel Synthetic Routes and Derivatization

While the synthesis of N-substituted pyrroles is a well-established area of organic chemistry, the development of efficient and scalable synthetic routes specifically for this compound is a key area for future research. Classic methods like the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, could be adapted for this purpose. Recent advancements in pyrrole synthesis utilize various catalysts and reaction conditions to improve yields and substrate scope.

Further research into the derivatization of this compound would unlock a wider range of functionalities and applications. The pyrrole ring is susceptible to electrophilic substitution, allowing for the introduction of various functional groups at different positions. This could be used to fine-tune the electronic properties of the molecule or to introduce specific binding sites. Additionally, the carboxylic acid groups can be converted to esters, amides, or other derivatives, providing further opportunities for creating new materials.

Table 2: Potential Synthetic and Derivatization Strategies

| Research Area | Description |

| Novel Synthetic Routes | Development of efficient and scalable methods for the synthesis of the parent compound. |

| Pyrrole Ring Functionalization | Introduction of functional groups onto the pyrrole ring via electrophilic substitution. |

| Carboxylic Acid Derivatization | Conversion of the carboxylic acid groups into esters, amides, and other functional groups. |

Computational Design and High-Throughput Screening of New Materials

Computational chemistry and materials science offer powerful tools for accelerating the discovery and design of new materials based on this compound. High-throughput computational screening can be employed to predict the properties of a vast number of hypothetical MOFs and polymers incorporating this linker.

By using computational methods, researchers can:

Predict Crystal Structures: Determine the likely crystal structures of MOFs formed with different metal ions.

Simulate Gas Adsorption: Predict the gas adsorption properties of these hypothetical materials for applications in gas storage and separation.

Evaluate Electronic Properties: Calculate the electronic band structure and conductivity of polymers and MOFs for applications in electronics.

Screen for Catalytic Activity: Model the interaction of potential substrates with the material to predict its catalytic performance.

These computational approaches can guide experimental efforts by identifying the most promising candidates for synthesis and testing, thereby saving significant time and resources.

Synergistic Approaches in Organic Synthesis and Materials Science

The future development of materials based on this compound will greatly benefit from a synergistic approach that combines expertise from organic synthesis and materials science. Organic chemists can focus on developing novel synthetic routes to the linker and its derivatives with precisely controlled functionalities. In parallel, materials scientists can utilize these building blocks to create and characterize new materials with desired properties.

This interdisciplinary collaboration is essential for:

Rational Material Design: Using an understanding of structure-property relationships to design materials with specific functions.

Advanced Characterization: Employing a wide range of techniques to fully understand the structure and performance of new materials.

Bridging Fundamental Science and Applications: Translating the discovery of new materials into real-world applications.

By fostering collaboration between these fields, the full potential of this compound as a versatile building block for the next generation of advanced materials can be realized.

常见问题

Q. What are the optimal synthetic routes for 2-(1H-pyrrol-1-yl)terephthalic acid, and how do reaction conditions impact yield?

Methodological Answer: The synthesis typically involves coupling pyrrole derivatives with terephthalic acid precursors. A Pd-catalyzed acylation protocol (e.g., using Pd(OAc)₂, TBHP, and pivalic acid in toluene) has been effective for analogous pyrrole-containing compounds, achieving yields of 60–85% under controlled temperatures (60–120°C) . Key factors include:

- Catalyst loading : Excess Pd(OAc)₂ (>5 mol%) may lead to side reactions.

- Solvent choice : Dry toluene minimizes hydrolysis of intermediates.

- Temperature : Lower temperatures (60°C) favor regioselectivity, while higher temperatures (120°C) accelerate reactivity but risk decomposition .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substitution patterns. The pyrrole proton signals typically appear at δ 6.5–7.0 ppm, while carboxylic acid protons (if protonated) resonate at δ 12–13 ppm .

- HPLC-PDA : Reverse-phase HPLC with photodiode array detection (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) resolves impurities <0.5% .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (expected [M-H]⁻ at m/z 245.06 for C₁₂H₉NO₄) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

Methodological Answer:

- Thermal Stability : Decomposition occurs above 180°C (similar to 3-(1H-pyrrol-1-yl)benzoic acid derivatives) .

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the pyrrole ring .

- Humidity Control : Carboxylic acid groups are hygroscopic; use desiccants (e.g., silica gel) to avoid hydration .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its coordination chemistry with metal ions?

Methodological Answer: The compound’s dual carboxylic acid groups and pyrrole N-atom enable polydentate coordination. For example:

- DFT Calculations : Predict preferential binding to transition metals (e.g., Cu²⁺) via carboxylate O and pyrrole N, forming a 5-membered chelate ring .

- Experimental Validation : UV-Vis titration (e.g., in DMSO) shows bathochromic shifts (~30 nm) upon Cu²⁺ addition, indicating ligand-to-metal charge transfer .

Q. What contradictory data exist regarding the biological activity of pyrrole-terephthalic acid hybrids, and how can they be resolved?

Methodological Answer:

- Contradiction : Some studies report antiparasitic activity (e.g., IC₅₀ = 2.5 µM against Leishmania), while others show no efficacy .

- Resolution Strategies :

- Assay Conditions : Variances in cell lines (e.g., L. donovani vs. L. major) or serum content (e.g., FBS) may alter compound bioavailability .

- Metabolite Interference : Use LC-MS to rule out degradation products during bioassays .

Q. How can computational modeling (e.g., QSAR) guide the design of derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

Q. What advanced techniques are recommended for studying in vivo metabolic pathways of this compound?

Methodological Answer:

- Radiolabeling : Synthesize ¹⁴C-labeled analogs to track metabolites via scintillation counting .

- Microsomal Assays : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to identify phase I/II metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。